1-Methylimidazole-d3-1

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

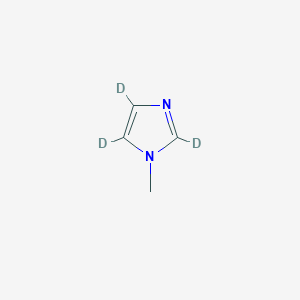

2,4,5-trideuterio-1-methylimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-6-3-2-5-4-6/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCTWTZJPVLRJOU-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305638 |

Source

|

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4166-68-1 |

Source

|

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4166-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-imidazole-2,4,5-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 1-Methylimidazole-d3-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and applications of 1-Methylimidazole-d3-1, a deuterated analog of 1-Methylimidazole (B24206). This isotopically labeled compound is a valuable tool in various research and development applications, particularly in pharmacokinetic and metabolic studies.

Chemical Structure and Properties

This compound, also known as N-methylimidazole-d3, is an aromatic heterocyclic organic compound. Its structure consists of a five-membered imidazole (B134444) ring with a deuterated methyl group attached to one of the nitrogen atoms. The three hydrogen atoms on the methyl group are replaced with deuterium (B1214612) atoms.

The chemical and physical properties of this compound are essentially identical to those of its non-deuterated counterpart, 1-Methylimidazole, with the primary difference being its higher molecular weight due to the presence of deuterium.[1] This mass shift of +3 Da makes it an ideal internal standard for mass spectrometry-based quantitative analysis.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-Methylimidazole. These values are considered directly applicable to this compound, with the exception of molecular weight.

| Property | Value | References |

| Molecular Formula | C₄H₃D₃N₂ | [1] |

| Molecular Weight | 85.12 g/mol | [1] |

| CAS Number | 4166-68-1 | [1] |

| Appearance | Colorless to yellow liquid | [2][3] |

| Odor | Amine-like | [2] |

| Melting Point | -6 °C to -60 °C | [2][3][4][5][6][7] |

| Boiling Point | 195.5 °C to 199 °C | [2][3][4][5][6][7] |

| Density | 1.03 g/mL at 25 °C | [2][3][6][7] |

| Refractive Index (n20/D) | 1.495 | [2][3][7] |

| pKa of Conjugate Acid | 6.95 - 7.4 | [2][5] |

| Solubility | Miscible with water | [2][3][6][7] |

Spectral Data

-

¹H NMR: In the proton NMR spectrum of this compound, the characteristic singlet of the methyl protons would be absent due to the substitution with deuterium. The signals corresponding to the imidazole ring protons would remain. The deuterated ring in related compounds is known to reduce proton interference in ¹H NMR.[1]

-

¹³C NMR: The carbon spectrum would show a signal for the methyl carbon, though its multiplicity might be affected by the coupling with deuterium. The signals for the imidazole ring carbons would be similar to the non-deuterated compound.

-

Mass Spectrometry: The key feature in the mass spectrum of this compound is the molecular ion peak at m/z 85, which is 3 units higher than that of 1-Methylimidazole (m/z 82). This distinct mass difference is the basis for its use as an internal standard.

Experimental Protocols

Detailed experimental protocols are essential for the effective use of this compound in a laboratory setting. The following sections provide methodologies for its synthesis and application in key analytical techniques.

Synthesis of this compound

The synthesis of this compound typically involves the methylation of imidazole using a deuterated methylating agent. The following is a general laboratory-scale procedure.

Materials:

-

Imidazole

-

Sodium hydride (NaH) or other strong base

-

Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent

-

Quenching agent (e.g., water or methanol)

-

Extraction solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

-

Deprotonation of Imidazole: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve imidazole in anhydrous THF. Cool the solution in an ice bath. Slowly add sodium hydride portion-wise with stirring. The reaction mixture will evolve hydrogen gas. Allow the reaction to stir at room temperature until the gas evolution ceases, indicating the formation of the sodium salt of imidazole.

-

Methylation: Cool the suspension of the imidazole salt back to 0 °C. Add deuterated methyl iodide or deuterated dimethyl sulfate dropwise via a syringe.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water or methanol (B129727) at 0 °C. Remove the solvent under reduced pressure.

-

Extraction: Partition the residue between water and an organic solvent such as dichloromethane. Extract the aqueous layer multiple times with the organic solvent.

-

Purification: Combine the organic layers and dry over an anhydrous drying agent. Filter and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation or column chromatography on silica (B1680970) gel.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Application as an Internal Standard in Mass Spectrometry

This compound is widely used as an internal standard for the quantification of 1-Methylimidazole in various matrices due to its similar chemical behavior and distinct mass.[1]

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards of the non-deuterated 1-Methylimidazole at different concentrations. Spike each calibration standard and the unknown samples with a fixed concentration of the this compound internal standard stock solution.

-

LC Separation: Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column). Develop a suitable gradient elution method to achieve chromatographic separation of the analyte from other matrix components.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set up MRM transitions for both the analyte (1-Methylimidazole) and the internal standard (this compound). For example:

-

1-Methylimidazole: Precursor ion (Q1) m/z 83 → Product ion (Q3) m/z [fragment ion]

-

This compound: Precursor ion (Q1) m/z 86 → Product ion (Q3) m/z [corresponding fragment ion]

-

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards. Determine the concentration of 1-Methylimidazole in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow for Quantitative Analysis:

Caption: Workflow for LC-MS/MS quantification using an internal standard.

Use in NMR Spectroscopy

The deuteration of the methyl group in this compound simplifies ¹H NMR spectra by removing the signal from the methyl protons. This can be advantageous in complex mixtures or for studying the interactions of the imidazole ring without interference.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer

Procedure:

-

Sample Preparation: Dissolve a known amount of the sample containing the compound of interest and this compound (if used as a reference or part of the mixture) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

NMR Acquisition: Acquire the ¹H NMR spectrum according to standard instrument protocols.

-

Spectral Analysis: The resulting spectrum will show signals corresponding to the protons on the imidazole ring of this compound, but the singlet corresponding to the methyl group will be absent. This allows for clearer observation of other signals in that region of the spectrum.

Applications in Drug Development and Research

The primary application of this compound in drug development and research stems from its utility as a stable isotope-labeled internal standard.

-

Pharmacokinetic Studies: Accurate quantification of drug metabolites is crucial in pharmacokinetic studies. If 1-Methylimidazole is a metabolite of a drug candidate, this compound can be used as an internal standard to precisely measure its concentration in biological fluids over time.

-

Metabolic Profiling: In metabolomics research, stable isotope labeling is a powerful technique for tracing metabolic pathways. While not a direct tracer for a specific pathway, its use as an internal standard ensures the accuracy of quantification of its non-deuterated counterpart in complex biological samples.

-

Mechanistic Studies: The deuterated ring of related compounds is valuable for exploring isotope effects and reaction mechanisms in systems containing imidazole.[1]

Signaling Pathway Visualization (Hypothetical):

While this compound is not directly involved in signaling pathways, its non-deuterated form, 1-methylimidazole, can act as a ligand for metal ions in biological systems.[2] The following diagram illustrates a hypothetical interaction where 1-methylimidazole could modulate a signaling pathway by binding to a metalloenzyme.

Caption: Hypothetical modulation of a metalloenzyme by 1-methylimidazole.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. 1-Methylimidazole [chembk.com]

- 4. 1-methylimidazole [chemister.ru]

- 5. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 616-47-7 CAS MSDS (1-Methylimidazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

1-Methylimidazole-d3-1 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole (B24206). It covers its chemical and physical properties, applications in analytical and biomedical research, detailed experimental protocols for its use as an internal standard, and its role in relevant biological pathways.

Core Quantitative Data

For clarity and ease of comparison, the fundamental properties of 1-Methylimidazole-d3 are summarized below. It is important to note that the deuteration can occur on the imidazole (B134444) ring or the methyl group, leading to different CAS numbers. The user's query "1-Methylimidazole-d3-1" is likely a synonym for one of these commonly available isotopologues.

| Property | Value | Citations |

| Molecular Formula | C₄H₃D₃N₂ | [1][2] |

| Molecular Weight | 85.12 g/mol | [1][2][3] |

| CAS Number | 4166-68-1 (ring-d3) | [1] |

| 16650-76-3 (methyl-d3) | [2][3] | |

| Chemical Class | Deuterated heterocyclic base | [1] |

| Isotopic Enrichment | Typically ~99 atom % D | [3] |

| Physical State | Colorless to yellow liquid | [4] |

| Boiling Point | 198 °C (of non-deuterated form) | [4] |

| Density | 1.03 g/mL at 25 °C (of non-deuterated form) | [4] |

| Solubility | Miscible with water | [4] |

Applications in Research

1-Methylimidazole-d3 is a stable, non-radioactive, isotopically labeled compound that serves as a valuable tool in various scientific disciplines. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, but its increased mass makes it an ideal internal standard for mass spectrometry-based quantification.

Key applications include:

-

Internal Standard for Mass Spectrometry (MS): It is widely used as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the precise quantification of 1-methylimidazole and related analytes in complex biological and environmental matrices.[1]

-

NMR Spectroscopy: The deuterium (B1214612) labeling helps in reducing proton interference in ¹H NMR and enhances clarity in ²H NMR studies, aiding in structural elucidation.[1]

-

Mechanistic and Kinetic Studies: It is employed in studies of kinetic isotope effects, reaction mechanisms, and deuterium exchange reactions involving imidazole-containing systems.[1]

-

Pharmaceutical and Biochemical Research: 1-Methylimidazole-d3 is utilized in metabolic tracing, drug degradation studies, and the analysis of imidazole-based pharmaceuticals.[1] It is a known metabolite of the antithyroid drug methimazole (B1676384).[2][4]

Experimental Protocols

Use of 1-Methylimidazole-d3 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general workflow for the quantification of an analyte (e.g., 1-methylimidazole) in a biological matrix using 1-Methylimidazole-d3 as an internal standard.

1. Preparation of Stock Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol (B129727) or water).

- Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Methylimidazole-d3 and dissolve it in 10 mL of the same solvent.

2. Preparation of Working Solutions:

- Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution to achieve a concentration range that covers the expected analyte concentration in the samples. Each calibration standard should be spiked with a constant concentration of the 1-Methylimidazole-d3 internal standard (e.g., 100 ng/mL).

- Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner.

3. Sample Preparation:

- Thaw the biological samples (e.g., plasma, urine) to room temperature.

- To 100 µL of each sample, calibration standard, and QC sample, add 10 µL of the internal standard working solution.

- Perform a protein precipitation step by adding 300 µL of cold acetonitrile (B52724).

- Vortex mix for 1 minute and centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

- LC Conditions:

- Column: A suitable reverse-phase column (e.g., C18, 100 x 2.1 mm, 3.5 µm).

- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5 µL.

- MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for both the analyte and 1-Methylimidazole-d3.

5. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Biological Relevance

Metabolism of Methimazole

1-Methylimidazole is a known metabolite of methimazole, a thionamide drug used to treat hyperthyroidism.[5] Methimazole acts by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[3] The metabolic conversion of methimazole to 1-methylimidazole is a significant pathway in its biotransformation.

Caption: Metabolic pathway of Methimazole to 1-Methylimidazole.

Inhibition of Bone Resorption and Signaling

Research has indicated that 1-methylimidazole can inhibit bone resorption.[6][7] While the precise mechanism for 1-methylimidazole is still under investigation, studies on related imidazole compounds and the general role of imidazoles in cellular signaling provide valuable insights. One proposed mechanism involves the inhibition of thromboxane (B8750289) A2 formation.[6] Furthermore, a recent study on the microbially-derived metabolite imidazole propionate (B1217596) has shown that it dysregulates bone homeostasis by inhibiting AMP-activated protein kinase (AMPK) signaling, a crucial pathway in cellular energy homeostasis and osteoblast differentiation.[8] This suggests a potential signaling pathway through which imidazole-containing compounds may influence bone metabolism.

Below is a diagram illustrating a potential workflow for investigating the effect of 1-Methylimidazole-d3 on bone cell differentiation, based on the known involvement of the AMPK pathway.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. Methimazol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 6. The effect of imidazole-analogues on bone resorption in vitro: a suggested role for thromboxane A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. The microbial metabolite imidazole propionate dysregulates bone homeostasis by inhibiting AMP-activated protein kinase (AMPK) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of 1-Methylimidazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1-Methylimidazole-d3, an isotopically labeled compound valuable in pharmaceutical research and development for use in metabolic studies, as an internal standard in mass spectrometry-based quantification, and for elucidating reaction mechanisms. This document outlines a detailed experimental protocol for its preparation via N-methylation of imidazole (B134444) with iodomethane-d3 (B117434), along with purification methods and characterization data.

Synthetic Strategy

The most direct and widely applicable method for the synthesis of 1-Methylimidazole-d3 is the N-alkylation of imidazole with a deuterated methylating agent. This approach utilizes the nucleophilicity of the imidazole nitrogen to displace a leaving group on the deuterated methyl source. Iodomethane-d3 (CD₃I) is a common and effective reagent for this transformation due to the high reactivity of the carbon-iodine bond. The reaction is typically carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

A general scheme for this synthesis is presented below:

Caption: General reaction scheme for the synthesis of 1-Methylimidazole-d3.

Experimental Protocols

This section details the experimental procedures for the synthesis and purification of 1-Methylimidazole-d3.

Synthesis of 1-Methylimidazole-d3

This protocol is adapted from established methods for the N-methylation of imidazoles.[1]

Materials:

-

Imidazole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane-d3 (CD₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add imidazole (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to dissolve the imidazole.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases.

-

Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane-d3 (1.2 equivalents) dropwise via the dropping funnel over 15-20 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification of 1-Methylimidazole-d3

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual solvent. Vacuum distillation is a highly effective method for purifying 1-methylimidazole (B24206).[2]

Procedure:

-

Apparatus Setup: Assemble a vacuum distillation apparatus.

-

Distillation: Transfer the crude 1-Methylimidazole-d3 to the distillation flask.

-

Fraction Collection: Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for 1-methylimidazole (boiling point of non-deuterated is 198 °C at atmospheric pressure). The boiling point will be lower under vacuum.

Data Presentation

Reactant and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Imidazole | C₃H₄N₂ | 68.08 | 256 |

| Iodomethane-d3 | CD₃I | 144.96 | 41-43 |

| 1-Methylimidazole-d3 | C₄H₃D₃N₂ | 85.12 | ~198 |

Synthesis and Purification Data (Typical)

| Parameter | Value |

| Synthesis | |

| Reaction Scale | 10 mmol |

| Yield (Crude) | 85-95% |

| Purification | |

| Method | Vacuum Distillation |

| Purity (Post-Purification) | >98% (by GC-MS) |

| Overall Yield | 70-85% |

Characterization Data

The structure and purity of the synthesized 1-Methylimidazole-d3 can be confirmed by various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals corresponding to the protons on the imidazole ring. The signal for the methyl group will be absent due to the deuterium (B1214612) substitution.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for the carbon atoms of the imidazole ring. The carbon of the deuterated methyl group will appear as a multiplet due to coupling with deuterium.

Table of Expected NMR Data (in CDCl₃):

| Nucleus | Chemical Shift (δ, ppm) - Non-deuterated[3] | Expected Observation for 1-Methylimidazole-d3 |

| ¹H NMR | ||

| H-2 | ~7.4 | Singlet |

| H-4 | ~6.9 | Singlet |

| H-5 | ~7.0 | Singlet |

| N-CH₃ | ~3.6 | Signal absent |

| ¹³C NMR | ||

| C-2 | ~137 | Signal present |

| C-4 | ~129 | Signal present |

| C-5 | ~121 | Signal present |

| N-CD₃ | ~33 | Multiplet (due to C-D coupling) |

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the incorporation of deuterium. The molecular ion peak in the mass spectrum of 1-Methylimidazole-d3 will be shifted by +3 m/z units compared to the non-deuterated compound.

Table of Expected Mass Spectrometry Data:

| Compound | Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Peaks (m/z) |

| 1-Methylimidazole | 82 | 81, 54, 42 |

| 1-Methylimidazole-d3 | 85 | 84, 56, 45 |

Experimental Workflow Visualization

The following diagram illustrates the key stages in the synthesis and purification of 1-Methylimidazole-d3.

Caption: Workflow for the synthesis and purification of 1-Methylimidazole-d3.

References

A Technical Guide to the Stability and Storage of 1-Methylimidazole-d3

For researchers, scientists, and professionals in drug development, ensuring the integrity of chemical reagents is paramount. This guide provides an in-depth overview of the stability and recommended storage conditions for 1-Methylimidazole-d3, a deuterated analog of 1-Methylimidazole. Proper handling and storage are crucial to maintain its chemical purity and prevent degradation.

Core Stability Profile

1-Methylimidazole-d3 is generally considered a stable compound under standard laboratory conditions.[1][2][3] However, its stability can be compromised by exposure to moisture, incompatible materials, and high temperatures.[4][5] One supplier suggests that after three years of storage under recommended conditions, the compound should be re-analyzed to confirm its chemical purity before use.[6] The non-deuterated form, 1-Methylimidazole, is noted to be sensitive to moisture.[5]

Recommended Storage Conditions

To ensure the long-term stability and purity of 1-Methylimidazole-d3, the following storage conditions are recommended based on information from various suppliers.

| Parameter | Recommendation | Rationale | Citations |

| Temperature | Store at 2-8°C or 15-25°C. Keep cool. | Lower temperatures slow down potential degradation reactions. The optimal range can vary by supplier. | [7][8][9] |

| Atmosphere | Store under an inert atmosphere, such as nitrogen or dry argon. | To protect from atmospheric moisture and oxygen, which can degrade the compound. | [4][5] |

| Container | Store in the original, tightly sealed container. | Prevents contamination and exposure to air and moisture. | [1][2][8][9][10] |

| Location | A dry, cool, and well-ventilated area. | Minimizes exposure to environmental factors that can accelerate degradation. | [1][2][9] |

| Light | No specific recommendations found, but protection from light is a general best practice for chemical storage. | To prevent potential light-induced degradation. |

Incompatible Materials and Conditions to Avoid

Contact with certain substances can lead to degradation or hazardous reactions. It is crucial to store 1-Methylimidazole-d3 away from the following:

| Incompatible Materials | Conditions to Avoid |

| Strong oxidizing agents | Excess heat, open flames, sparks, and ignition sources |

| Acids and Acid Chlorides | High temperatures |

| Acid Anhydrides | Presence of incompatible materials |

| Copper, aluminum, and their alloys | Moisture |

| Strong bases |

Citations for Incompatible Materials:[1][2][10] Citations for Conditions to Avoid:[2][3][4][5][10]

Degradation Pathways and Hazardous Decomposition

Under elevated temperatures, such as in a fire, 1-Methylimidazole-d3 can decompose and produce hazardous products including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2] Intense heating can also lead to the formation of explosive mixtures with air.[3][4] While specific long-term degradation pathways for the deuterated compound are not detailed, studies on similar imidazolium (B1220033) compounds suggest that degradation can occur through oxidation and ring-opening of the imidazole (B134444) core.[7][11]

Experimental Protocols

-

Initial Characterization: Full characterization of a new batch of 1-Methylimidazole-d3 using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to establish its initial purity and identity.

-

Stress Testing: Subjecting samples to accelerated degradation conditions, including elevated temperature, high humidity, and exposure to light.

-

Long-Term Stability Study: Storing samples under the recommended storage conditions and testing them at regular intervals (e.g., 3, 6, 12, 24, and 36 months) to monitor for any changes in purity or the appearance of degradation products.

-

Analytical Monitoring: Utilizing a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of 1-Methylimidazole-d3 and the recommended practices to ensure its integrity.

Caption: Logical workflow for ensuring the stability of 1-Methylimidazole-d3.

Handling and Safety Precautions

Proper handling is as crucial as correct storage. Always use 1-Methylimidazole-d3 in a well-ventilated area.[10] Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[1][10] Hands should be washed thoroughly after handling.[1] Avoid eating, drinking, or smoking in the area where the compound is being used.[1] In case of exposure, follow the first-aid measures outlined in the safety data sheet (SDS).

References

- 1. pentachemicals.eu [pentachemicals.eu]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ataman-chemicals.com [ataman-chemicals.com]

- 6. cdnisotopes.com [cdnisotopes.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Degradation of 1-alkyl-3-methylimidazolium tetrafluoroborate in an ultrasonic zero-valent zinc and activated carbon micro-electrolysis system - PMC [pmc.ncbi.nlm.nih.gov]

Safety data sheet and handling precautions for 1-Methylimidazole-d3-1

Disclaimer: This document provides a comprehensive overview of the safety data and handling precautions for 1-Methylimidazole (B24206). The information presented is compiled from various Safety Data Sheets (SDS) for the non-deuterated analogue, 1-Methylimidazole (CAS 616-47-7). While the toxicological and chemical properties of the deuterated compound, 1-Methylimidazole-d3, are expected to be very similar, this guide should be used as a primary reference with the understanding that minor variations may exist. Researchers should always consult the specific SDS provided by the supplier for 1-Methylimidazole-d3 before use.

Chemical Identification and Physical Properties

1-Methylimidazole-d3 is the deuterated form of 1-Methylimidazole, an aromatic heterocyclic organic compound.[1] It is a colorless to pale yellow liquid with an amine-like odor.[2] Due to its physical and chemical characteristics, it serves various roles in laboratory and industrial settings, including as a specialty solvent, a base, and a precursor in the synthesis of other compounds like ionic liquids.[1][3]

Table 1: Physical and Chemical Properties of 1-Methylimidazole

| Property | Value | References |

| Molecular Formula | C₄H₆N₂ | [2][4] |

| Molar Mass | 82.10 g/mol | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Melting Point | -6 °C (21 °F) | [1][2][4] |

| Boiling Point | 198 °C (388 °F) | [1][2] |

| Density | 1.03 g/cm³ at 25 °C | [1][2] |

| Flash Point | 92 °C (197.6 °F) | [2][5] |

| Autoignition Temp. | 525 °C (977 °F) | [5] |

| Solubility | Miscible with water; soluble in acetone, ethanol, diethyl ether, chloroform. | [2][4] |

| Vapor Pressure | 0.4 mmHg | [6] |

| pH | 11.3 (Basic) | [7] |

Hazard Identification and Classification

1-Methylimidazole is classified as a hazardous substance. It is a combustible liquid that is harmful if swallowed and toxic in contact with skin.[8] Critically, it is corrosive and causes severe skin burns and eye damage.[8][9][10] There is also evidence to suggest it is suspected of damaging fertility or the unborn child.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid. |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[8][9] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[8][9] |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[8][9] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[9] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |

Hazard Pictograms: GHS05 (Corrosion), GHS06 (Skull and Crossbones)[8]

Toxicological Data

Toxicological studies on animals indicate that 1-Methylimidazole is harmful through ingestion and toxic upon skin contact.[2]

Table 3: Acute Toxicity Data

| Route of Exposure | Test Type | Species | Value | References |

| Oral | LD₅₀ | Rat | 1144 mg/kg | [2][9] |

| Dermal | LD₅₀ | Rabbit | 400 - 640 mg/kg | [2][9] |

Handling and Storage Protocols

Proper handling and storage are crucial to minimize risks associated with 1-Methylimidazole-d3.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[5][7][11]

-

Avoid contact with skin, eyes, and clothing.[5][8] Do not breathe vapors or mists.[5][7]

-

Wear appropriate personal protective equipment (PPE) as detailed in Section 5.[9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Ground all equipment containing the material to prevent static discharge.[7]

-

Wash hands thoroughly after handling.[5][9] Do not eat, drink, or smoke in the work area.[9]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][11]

-

The substance is hygroscopic; handle and store under nitrogen to protect from moisture if necessary.

-

Store in a designated corrosives area, locked up or in an area accessible only to qualified personnel.[9][11][12]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[13]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment are essential to ensure user safety.

Engineering Controls:

-

Use in a well-ventilated area. Local exhaust ventilation is recommended to keep airborne concentrations low.[5][7]

-

Ensure that an eyewash station and a safety shower are readily accessible and proximal to the workstation.[5][7]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash goggles and a face shield.[5][7]

-

Skin Protection:

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., PVC, butyl rubber).[9] Always check with the glove manufacturer for specific breakthrough times and compatibility.

-

Body Protection: Wear appropriate protective clothing, such as a lab coat or a full suit, and a PVC apron to prevent skin exposure.[7][13]

-

-

Respiratory Protection: If ventilation is inadequate or vapors/aerosols are generated, use an approved respirator with an appropriate filter for organic vapors (e.g., Filter A).[7][9]

Caption: PPE selection and workflow for handling 1-Methylimidazole-d3.

First Aid Measures

Immediate action is required in case of exposure.

General Advice:

-

Move the victim to fresh air.[8]

-

Seek immediate medical attention in all cases of exposure.[7] Show the safety data sheet to the doctor.

-

If the victim is unconscious, place them in the recovery position. Never give anything by mouth to an unconscious person.[5][14]

Specific Actions:

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7][8] Inhaling vapors can cause corrosion of the respiratory system.[9]

-

In Case of Skin Contact: This is a medical emergency. Immediately take off all contaminated clothing.[8] Flush the skin with plenty of water for at least 15-30 minutes.[7][9] Do not use soap or neutralizers.[9] Seek immediate medical attention as the material causes severe chemical burns.[7][13]

-

In Case of Eye Contact: Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[7][9] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention from an ophthalmologist.[10]

-

If Swallowed: Do NOT induce vomiting.[9] Rinse the mouth with water. If the victim is conscious, give a cupful of water to drink.[5][10] Corrosion of the digestive system can occur.[9] Seek immediate medical attention.[7]

Caption: First aid response logic for different exposure routes.

Firefighting and Accidental Release Measures

Firefighting:

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO₂), dry chemical powder, or water spray/mist.[8][9]

-

Unsuitable Media: Do not use a heavy water jet.[8]

-

Hazards: The substance is combustible. Vapors are heavier than air and can form explosive mixtures.[12] Hazardous combustion products include carbon monoxide, carbon dioxide, and nitrogen oxides.[12]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[9][12]

Accidental Release:

-

Personal Precautions: Evacuate the area. Do not breathe vapors. Avoid all contact with the substance. Use the personal protective equipment outlined in Section 5.

-

Environmental Precautions: Prevent the product from entering drains, surface water, or ground water.[12]

-

Containment and Cleanup: Cover drains. Absorb the spill with inert material (e.g., sand, vermiculite, diatomaceous earth).[5][12] Collect the material into a suitable, closed container for disposal.[11] Ventilate the affected area after cleanup is complete.[12]

Experimental Protocols

No specific experimental protocols involving 1-Methylimidazole-d3 were found in the safety-focused search. However, a general workflow for its use as a reagent or solvent in a chemical synthesis is outlined below.

Caption: General experimental workflow for using 1-Methylimidazole-d3.

Signaling Pathways

No information regarding specific biological signaling pathways involving 1-Methylimidazole-d3 was identified in the context of safety data sheets and handling guides. Its primary hazards are related to its corrosive and toxic chemical properties rather than specific biological interactions.

References

- 1. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-METHYLIMIDAZOLE - Ataman Kimya [atamanchemicals.com]

- 4. 1-methylimidazole [chemister.ru]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. lobachemie.com [lobachemie.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. carlroth.com [carlroth.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. chemos.de [chemos.de]

A Technical Guide to the Isotopic Enrichment and Purity of 1-Methylimidazole-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Methylimidazole-d3 (CAS No: 16650-76-3), a deuterated analog of 1-Methylimidazole. Stable isotope-labeled (SIL) compounds like 1-Methylimidazole-d3 are indispensable tools in modern research, particularly as internal standards for quantitative mass spectrometry. Ensuring the high isotopic enrichment and chemical purity of these reagents is critical for generating accurate and reproducible data. This document outlines the synthesis, quality control specifications, and key applications of 1-Methylimidazole-d3, offering detailed protocols for its analysis.

Synthesis and Isotopic Labeling

The most common and efficient method for synthesizing 1-Methylimidazole-d3 involves the N-alkylation of imidazole (B134444) with a deuterated methylating agent. This approach ensures the specific incorporation of three deuterium (B1214612) atoms onto the methyl group.

A typical laboratory-scale synthesis involves two main steps:

-

Deprotonation of Imidazole: Imidazole is treated with a strong base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the imidazolide (B1226674) anion.

-

Methylation with a Deuterated Reagent: The imidazolide anion is then reacted with a deuterated methylating agent, such as iodomethane-d3 (B117434) (CD₃I), to yield the final product, 1-Methylimidazole-d3.

The reaction is followed by an aqueous workup and purification, typically by distillation under reduced pressure, to isolate the pure compound.

Isotopic Enrichment and Purity

For SIL internal standards, two parameters are of paramount importance: isotopic enrichment and chemical purity . It is crucial to understand the distinction between these metrics.

-

Chemical Purity: Refers to the percentage of the desired compound (1-Methylimidazole-d3) relative to any chemical impurities (e.g., residual solvents, starting materials, or side-products).

-

Isotopic Enrichment: Refers to the percentage of deuterium atoms at the specified labeled positions.[1] It is a measure of how successfully hydrogen has been replaced by deuterium during synthesis.

It is important to note that isotopic enrichment is not the same as species abundance. A 1-Methylimidazole-d3 sample with 99 atom % D enrichment means that at each of the three methyl positions, there is a 99% probability of finding a deuterium atom and a 1% probability of finding a hydrogen atom.[2] This results in a statistical distribution of isotopologues (d₃, d₂, d₁, d₀).

Data Presentation: Quality Specifications

The following table summarizes typical quality specifications for commercially available 1-Methylimidazole-d3.

| Parameter | Specification | Analytical Method |

| Chemical Purity | ≥98% | GC-MS, GC-FID, ¹H-NMR |

| Isotopic Enrichment | ≥99 atom % D | GC-MS, ³H-NMR |

The isotopic distribution for a d₃-labeled compound with 99 atom % D enrichment can be calculated using a binomial expansion.[2]

| Isotopologue | Formula | Mass Shift | Theoretical Abundance (%) |

| d₃ (Target) | C₄H₃D₃N₂ | M+3 | (0.99)³ = 97.03% |

| d₂ | C₄H₄D₂N₂ | M+2 | 3 x (0.99)² x (0.01) = 2.94% |

| d₁ | C₄H₅DN₂ | M+1 | 3 x (0.99) x (0.01)² = 0.03% |

| d₀ (Unlabeled) | C₄H₆N₂ | M+0 | (0.01)³ = <0.01% |

Experimental Protocol: Determination of Isotopic Enrichment by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for confirming both the chemical purity and isotopic enrichment of volatile compounds like 1-Methylimidazole-d3.[3]

Objective: To determine the relative abundance of d₃, d₂, d₁, and d₀ isotopologues of 1-Methylimidazole.

1. Instrumentation:

-

Gas Chromatograph with a capillary column suitable for polar amine compounds (e.g., DB-WAX or similar).

-

Mass Spectrometer capable of Electron Ionization (EI) and operating in full scan or Selected Ion Monitoring (SIM) mode.

2. Sample Preparation:

-

Prepare a dilute solution of 1-Methylimidazole-d3 (approx. 100 µg/mL) in a suitable solvent like dichloromethane (B109758) or acetonitrile.

3. GC-MS Conditions:

-

Injector: Split/splitless, 250 °C.

-

Carrier Gas: Helium at a constant flow of ~1 mL/min.

-

Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 200 °C and hold for 5 minutes.

-

MS Transfer Line: 250 °C.

-

Ion Source: EI, 70 eV, 230 °C.

-

Acquisition Mode: Full Scan (m/z 40-150) to identify the molecular ion and fragmentation patterns.

4. Data Analysis:

-

Identify the chromatographic peak for 1-Methylimidazole.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion (M⁺) cluster. The unlabeled compound has a molecular weight of 82.1 g/mol . The d₃-labeled compound will have a molecular ion at m/z 85.

-

Integrate the ion signal intensities for the molecular ions of each isotopologue:

-

d₀: m/z 82

-

d₁: m/z 83

-

d₂: m/z 84

-

d₃: m/z 85

-

-

Calculate the percentage of each isotopologue by dividing its integrated area by the total area of all four isotopologues. The atom % D enrichment can then be calculated from this distribution.

Application as an Internal Standard in LC-MS/MS

The primary application of 1-Methylimidazole-d3 is as an internal standard (IS) for the accurate quantification of unlabeled 1-Methylimidazole in complex matrices like plasma, urine, or environmental samples.[4] The use of a stable isotope-labeled IS is the gold standard in quantitative mass spectrometry because it compensates for variations in sample preparation, chromatography, and instrument response.[5][6]

The key principle is that the SIL-IS is chemically identical to the analyte, so it behaves identically during extraction, chromatography, and ionization.[7] However, it is mass-distinct, allowing the mass spectrometer to differentiate between the analyte and the IS. Quantification is based on the ratio of the analyte's MS signal to the IS's MS signal.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. Methylimidazole (1-) - analysis - Analytice [analytice.com]

- 4. Isotope dilution determination for the trace level of 4(5)-methylimidazole in beverages using dispersive liquid-liquid microextraction coupled with ESI-HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selection of Internal Standards for LC-MS/MS Applications - Cerilliant [cerilliant.com]

- 6. rsc.org [rsc.org]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Solubility of 1-Methylimidazole-d3-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Methylimidazole-d3-1 in various common laboratory solvents. Due to the limited availability of direct solubility data for the deuterated isotopologue, this guide leverages data for the non-deuterated form, 1-methylimidazole (B24206). The isotopic substitution is not expected to significantly alter the solubility properties in a practical laboratory setting.

Core Data Presentation: Solubility Summary

1-Methylimidazole is a polar, hygroscopic liquid that is widely reported to be miscible with or highly soluble in polar solvents.[1][2][3][4] The nitrogen atoms in the imidazole (B134444) ring contribute to its hydrophilic nature, allowing for strong interactions with polar solvent molecules.[1] The table below summarizes the available quantitative and qualitative solubility data for 1-methylimidazole.

| Solvent | Quantitative Solubility | Qualitative Solubility | Reference(s) |

| Water | 145 g/L (at 25°C) | Miscible / Very Soluble | [5] |

| 50 mg/mL | [6] | ||

| 1,000,000 mg/L (at 20°C) | [7] | ||

| Ethanol | - | Very Soluble | [1][2] |

| Methanol | - | Soluble / Readily Dissolves | [1][3] |

| Acetone | - | Very Soluble | [2] |

| Diethyl Ether | - | Very Soluble | [2] |

| Chloroform | - | Slightly Soluble | [3] |

Note: The quantitative data for water varies across different sources, which may be due to different experimental conditions or definitions of "solubility" (e.g., for creating a stock solution versus determining the saturation point). The value of 1,000,000 mg/L suggests complete miscibility.

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of 1-methylimidazole were not found in the reviewed literature, a generalized "shake-flask" method is a standard and reliable approach for determining the equilibrium solubility of a liquid compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, DMSO) of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The excess of the solute should be visually apparent to ensure that the solution reaches saturation.

-

-

Equilibration:

-

Tightly cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours, with continuous agitation to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solute to settle.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining undissolved micro-droplets.

-

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Prepare a series of standard solutions of this compound with known concentrations.

-

Analyze the standard solutions and the saturated solution sample using a calibrated analytical method (e.g., HPLC).

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the saturated sample.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a liquid compound.

Caption: Workflow for determining equilibrium solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1-methylimidazole [chemister.ru]

- 3. 1-Methylimidazole | 616-47-7 [chemicalbook.com]

- 4. 1-Methylimidazole [chembk.com]

- 5. 1-Methylimidazole, 99% | Fisher Scientific [fishersci.ca]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-Methylimidazole | C4H6N2 | CID 1390 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Sourcing of 1-Methylimidazole-d3-1 for Research Applications

Introduction: 1-Methylimidazole-d3-1 (1-Methyl-d3-imidazole) is a deuterated isotopologue of 1-methylimidazole, an aromatic heterocyclic organic compound. In research, particularly in pharmaceutical development and clinical diagnostics, isotopically labeled compounds like this compound are indispensable. They primarily serve as high-fidelity internal standards for quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise measurement of the unlabeled analyte in complex biological matrices. This guide provides an overview of commercial suppliers, key technical specifications, and a typical experimental workflow for its application.

Commercial Suppliers and Technical Specifications

For researchers and drug development professionals, sourcing high-purity, well-characterized this compound is critical for experimental success. Several specialized chemical suppliers offer this compound. The following table summarizes the key quantitative data from prominent commercial vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Enrichment |

| C/D/N Isotopes Inc. | 1-Methyl-d3-imidazole | 16650-76-3 | C₄H₃D₃N₂ | 85.12 | 99 atom % D[1] |

| Santa Cruz Biotechnology, Inc. | 1-Methyl-d3-imidazole | 16650-76-3 | C₄H₃D₃N₂ | 85.12 | Not Specified |

| Pharmaffiliates | 1-Methylimidazole-d3 | 16650-76-3 | C₄H₃D₃N₂ | 85.12 | Not Specified[2] |

| MedChemExpress | 1-Methyl-imidazole-d3 | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Availability and specifications should always be confirmed by consulting the supplier's most recent Certificate of Analysis (CoA) or technical data sheet.

Core Applications and Methodologies

While specific, detailed experimental protocols are typically developed in-house and are considered proprietary, the overwhelmingly primary use for this compound is as an internal standard (IS) in quantitative mass spectrometry.

General Application: The compound is a known metabolite of 1-methyl-2-thioimidazole (methimazole) and has been noted for its ability to inhibit bone resorption.[2] Its deuterated form is therefore ideal for use in pharmacokinetic (PK) and metabolism studies of methimazole (B1676384) or related compounds, allowing for precise quantification of the unlabeled analyte.

Methodology: Isotope Dilution Mass Spectrometry The fundamental principle is isotope dilution, where a known quantity of the stable isotope-labeled standard (this compound) is added to a sample. The labeled standard is chemically identical to the analyte but is 3 Daltons heavier due to the deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because the IS and analyte behave almost identically during sample extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. This allows for highly accurate and precise quantification of the analyte by calculating the ratio of the analyte's signal to the internal standard's signal.

Visualized Workflows and Structures

To clarify the application and identity of the compound, the following diagrams illustrate its structure and a typical experimental workflow.

Caption: Chemical structure of this compound.

Caption: General workflow for quantitative analysis using a deuterated internal standard.

References

Literature review on the applications of 1-Methylimidazole-d3-1

An In-depth Technical Guide to the Applications of 1-Methylimidazole-d3

Introduction

1-Methylimidazole-d3 (1-MI-d3) is a stable, isotopically labeled form of 1-Methylimidazole (B24206) (1-MI). In this deuterated analog, three hydrogen atoms on the imidazole (B134444) ring are replaced with deuterium (B1214612) atoms.[1] This substitution results in a distinct mass shift of +3 Daltons while maintaining virtually identical chemical and physical properties to its non-deuterated counterpart.[1] This unique characteristic makes 1-Methylimidazole-d3 an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification, and a vital component in various research and development settings.

This technical guide provides a comprehensive overview of the core applications of 1-Methylimidazole-d3, focusing on its utility for researchers, scientists, and drug development professionals. It details its chemical properties, primary applications, and generalized experimental protocols, and illustrates key processes through workflow diagrams.

Core Properties and Data

The utility of 1-Methylimidazole-d3 is rooted in its specific physicochemical properties. As a stable isotope-labeled compound, it serves as an ideal internal standard for analytical measurements.

| Property | Value | Reference |

| Molecular Formula | C₄H₃D₃N₂ | [1] |

| Molecular Weight | 85.12 g/mol | [1] |

| CAS Number | 4166-68-1 | [1] |

| Isotopic Labeling | Three deuterium atoms on the imidazole ring | [1] |

| Chemical Class | Deuterated heterocyclic base | [1] |

| Appearance | Colorless liquid | [2] |

| Stability | Chemically stable, non-hygroscopic | [1] |

Primary Applications in Research and Development

The primary application of 1-Methylimidazole-d3 is as an internal standard in quantitative analysis. However, its use extends to other advanced research areas.

| Application Area | Description | Key Advantages |

| Mass Spectrometry (MS) Internal Standard | Used as a reference compound in Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) to accurately quantify 1-methylimidazole and related analytes in complex matrices like biological fluids or environmental samples. | High accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] |

| NMR Spectroscopy | The deuterated ring structure helps to reduce proton interference in ¹H NMR, leading to clearer spectra and enhanced analytical clarity in ²H NMR studies.[1] | Simplifies complex spectra and aids in structural elucidation. |

| Mechanistic & Kinetic Studies | Employed in studies to explore kinetic isotope effects (KIE), helping to elucidate reaction mechanisms and understand deuterium exchange reactions in systems involving imidazole.[1] | Provides insight into the rate-determining steps of chemical reactions. |

| Metabolic Tracing & Pharmaceutical Research | Utilized in tracing the metabolic fate of 1-methylimidazole or drugs containing this moiety. The deuterium label allows for the differentiation between the administered compound and its metabolites.[1][3] | Enables precise tracking of metabolic pathways and degradation processes.[1] |

Experimental Protocols and Methodologies

The most frequent use of 1-Methylimidazole-d3 is in isotopic dilution mass spectrometry. Below is a generalized protocol for the quantification of 1-methylimidazole in a biological sample.

General Protocol for Quantification via LC-MS

This protocol outlines the key steps for using 1-Methylimidazole-d3 as an internal standard (IS) to quantify 1-methylimidazole (analyte) in a serum sample.

1. Preparation of Stock and Standard Solutions:

-

Analyte Stock Solution: Prepare a 1 mg/mL stock solution of 1-methylimidazole in a suitable solvent (e.g., Methanol/Water 50:50 v/v).

-

Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock solution of 1-Methylimidazole-d3 in the same solvent.

-

Calibration Standards: Perform serial dilutions of the analyte stock solution to create a series of calibration standards at concentrations ranging from 10 ng/mL to 2000 ng/mL.

-

Working IS Solution: Prepare a working solution of the IS at a fixed concentration (e.g., 500 ng/mL).

2. Sample Preparation:

-

To 10 µL of the biological matrix (e.g., serum), add 5 µL of a calibration standard (or a blank for the zero point) and 5 µL of the working IS solution.

-

Vortex the mixture for 10 seconds.

-

Perform a liquid-liquid extraction (LLE) by adding 20 µL of an organic solvent like tert-butyl methyl ether (TBME).[4]

-

Vortex vigorously for 10-20 seconds to ensure thorough mixing.

-

Centrifuge the sample for 1-2 minutes at high speed (e.g., 13,000 x g) to achieve complete phase separation.[4]

3. LC-MS Analysis:

-

Carefully collect an aliquot (e.g., 1-5 µL) from the upper organic layer of the extracted sample.

-

Inject the aliquot into an LC-MS/MS system.

-

Chromatography: Use a suitable C18 column to separate the analyte and IS from other matrix components. The analyte and IS are expected to co-elute due to their identical chemical properties.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

Set a specific precursor-to-product ion transition for the analyte (1-methylimidazole).

-

Set a specific precursor-to-product ion transition for the IS (1-Methylimidazole-d3), which will be +3 m/z higher than the analyte.

-

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the IS transitions.

-

Calculate the ratio of the analyte peak area to the IS peak area.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio from the calibration curve.

Visualizations: Workflows and Principles

Diagrams created with Graphviz are used to illustrate key processes involving 1-methylimidazole and its deuterated analog.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. 1-Methylimidazole - Wikipedia [en.wikipedia.org]

- 3. Metabolism of 35S- and 14C-labeled 1-methyl-2-mercaptoimidazole in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of 1-Methylimidazole in Human Plasma Using 1-Methylimidazole-d3 as an Internal Standard

Introduction

1-Methylimidazole is a heterocyclic organic compound with applications in various industrial processes and as a precursor in the synthesis of pharmaceuticals and ionic liquids. Monitoring its levels in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for quantitative bioanalysis.[1][2] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in LC-MS/MS-based quantification.[3][4][5] A SIL-IS, such as 1-Methylimidazole-d3, has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[4][5] This co-elution and similar ionization response allow for effective correction of matrix effects and variations in instrument performance, thereby significantly improving the accuracy, precision, and reliability of the analytical method.[4][6][7]

This application note details a sensitive, selective, and robust LC-MS/MS method for the determination of 1-Methylimidazole in human plasma. The method utilizes 1-Methylimidazole-d3 as the internal standard and a simple protein precipitation procedure for sample preparation. The protocol has been validated to demonstrate its performance in terms of linearity, accuracy, precision, and recovery.

Experimental Protocols

1. Materials and Reagents

-

1-Methylimidazole (≥99% purity)

-

1-Methylimidazole-d3 (≥98% purity, 99 atom % D)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid (≥98%)

-

Human plasma (K2-EDTA)

-

Polypropylene (B1209903) microcentrifuge tubes (1.5 mL)

2. Instrumentation

-

LC System: Shimadzu Nexera series UHPLC or equivalent

-

Mass Spectrometer: SCIEX Triple Quad™ 5500 system or equivalent

-

Analytical Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or equivalent

3. Chromatographic and Mass Spectrometric Conditions

The chromatographic separation was performed under HILIC conditions to achieve good retention and peak shape for the polar analyte. Mass spectrometric detection was conducted in positive electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM).

Table 1: LC-MS/MS Instrumental Parameters

| Parameter | Condition |

|---|---|

| LC Parameters | |

| Analytical Column | Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 95% B (4.1-5.0 min) |

| MS Parameters | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | m/z 83.1 → 56.1 |

| MRM Transition (IS) | m/z 86.1 → 59.1 |

| Collision Energy (Analyte) | 21 eV |

| Collision Energy (IS) | 20 eV |

| IonSpray Voltage | 5500 V |

| Source Temperature | 500°C |

| Curtain Gas | 35 psi |

4. Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1-Methylimidazole and 1-Methylimidazole-d3 into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume.

-

Store stock solutions at -20°C.

-

-

Working Solutions:

-

Prepare a series of working standard solutions for calibration and QC samples by serially diluting the 1-Methylimidazole stock solution with 50:50 (v/v) methanol:water.

-

Prepare the Internal Standard (IS) Working Solution by diluting the 1-Methylimidazole-d3 stock solution with acetonitrile to a final concentration of 50 ng/mL. This solution will be used as the protein precipitation solvent.

-

5. Sample Preparation Protocol

-

Label 1.5 mL polypropylene tubes for each standard, QC, and unknown sample.

-

Pipette 50 µL of blank plasma, calibration standard, QC, or study sample into the corresponding tubes.

-

Add 200 µL of the IS Working Solution (50 ng/mL 1-Methylimidazole-d3 in acetonitrile) to each tube.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to a clean autosampler vial or 96-well plate.

-

Inject 5 µL onto the LC-MS/MS system.

Data Presentation and Results

The method was validated for linearity, accuracy, precision, and extraction recovery. All quantitative data are summarized in the tables below.

Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

Table 2: Calibration Curve Linearity

| Parameter | Result |

|---|---|

| Calibration Range | 1.0 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.998 |

| Mean Accuracy (% Bias) | ± 6.5% |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated using four levels of QC samples (n=6).

Table 3: Intra-day and Inter-day Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 8.2 | 5.5 | 9.8 | 6.1 |

| Low | 3.0 | 6.5 | -3.1 | 7.4 | -2.5 |

| Medium | 100 | 4.1 | 1.8 | 5.2 | 2.3 |

| High | 800 | 3.5 | -0.9 | 4.6 | -1.4 |

Extraction Recovery

The efficiency of the protein precipitation extraction was determined by comparing the analyte response in pre-spiked samples to that in post-spiked samples at three QC levels.

Table 4: Extraction Recovery of Analyte and Internal Standard

| QC Level | Analyte Recovery (%) | IS Recovery (%) |

|---|---|---|

| Low | 92.8 | 94.1 |

| Medium | 95.1 | 93.5 |

| High | 94.3 | 93.8 |

Visualizations

The following diagrams illustrate the experimental workflow and the principle of internal standard normalization.

Caption: Experimental workflow from sample preparation to final quantification.

References

- 1. ijrar.com [ijrar.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Preparing 1-Methylimidazole-d3-1 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of 1-Methylimidazole-d3-1 standard solutions, which are critical for the accurate quantification of 1-Methylimidazole (B24206) in various matrices, particularly when used as an internal standard in mass spectrometry-based assays.

Introduction

1-Methylimidazole is a heterocyclic organic compound used in the synthesis of pharmaceuticals and as a precursor to some ionic liquids.[1][2] Its deuterated analog, this compound, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled analyte, while being distinguishable by its mass.[3] Accurate preparation of standard solutions is paramount for the reliability of analytical data. This protocol outlines the necessary steps, precautions, and calculations for preparing a stock solution and a series of working standard solutions of this compound.

Physicochemical Properties of 1-Methylimidazole

While the properties of the deuterated form are not widely published, the data for the non-deuterated 1-Methylimidazole provides a close approximation for handling and solution preparation.

| Property | Value |

| Molecular Formula | C₄H₃D₃N₂ |

| Molar Mass (1-Methylimidazole) | 82.10 g/mol [4][5] |

| Appearance | Colorless to pale yellow liquid[1][4][5] |

| Boiling Point | ~198 °C[1][6] |

| Melting Point | ~ -6 °C[4][7] |

| Density | ~1.03 g/mL at 25 °C[1][6] |

| Solubility | Miscible with water and many organic solvents.[1][5][7] |

Health and Safety Precautions

-

Handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1-Methylimidazole is moisture-sensitive and incompatible with acids, acid anhydrides, and strong oxidizing agents.[1][6]

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Experimental Protocol

This protocol describes the preparation of a 1 mg/mL stock solution and a set of working standard solutions.

Required Materials and Equipment

-

This compound (neat material or pre-weighed standard)

-

Methanol (HPLC or LC-MS grade), or other suitable aprotic solvent

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL)

-

Calibrated micropipettes and sterile tips

-

Amber glass vials with PTFE-lined caps

-

Vortex mixer

-

Inert gas (e.g., nitrogen or argon)

Workflow for Standard Solution Preparation

Caption: Workflow for the preparation of this compound standard solutions.

Preparation of 1 mg/mL Stock Solution

-

Equilibration: Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

-

Weighing: Accurately weigh approximately 1 mg of this compound into a tared vial using a calibrated analytical balance. For best practice, perform this step under an inert atmosphere (e.g., a glove box with nitrogen or argon) to minimize exposure to moisture.[8][9]

-

Dissolution: Quantitatively transfer the weighed compound to a 1 mL Class A volumetric flask. Add a small amount of the chosen solvent (e.g., methanol) to dissolve the solid completely.[8]

-

Dilution: Once fully dissolved, dilute to the mark with the solvent.

-

Mixing: Stopper the flask and mix the solution thoroughly by inverting the flask multiple times.

-

Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store the stock solution at -20°C for long-term stability.[8]

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by serially diluting the stock solution. The following table provides an example of a dilution series.

| Working Standard Concentration (µg/mL) | Volume of Stock or Previous Standard (µL) | Final Volume (mL) | Dilution Factor |

| 100 | 100 µL of 1 mg/mL Stock | 1 | 10 |

| 10 | 100 µL of 100 µg/mL | 1 | 10 |

| 1 | 100 µL of 10 µg/mL | 1 | 10 |

| 0.1 | 100 µL of 1 µg/mL | 1 | 10 |

| 0.01 | 100 µL of 0.1 µg/mL | 1 | 10 |

Procedure for preparing the 100 µg/mL working standard:

-

Pipette 100 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.

-

Dilute to the mark with the solvent.

-

Stopper the flask and mix thoroughly.

-

Transfer to a labeled amber vial.

Repeat this process for each subsequent dilution, using the previously prepared working standard as the new stock. Store working solutions at 4°C and prepare fresh as needed for experiments.[8]

Handling and Storage of Deuterated Solutions

-

Prevent Isotopic Exchange: Deuterium atoms can be susceptible to exchange with protons from protic solvents (like water or methanol) or atmospheric moisture.[9] Whenever possible, use aprotic or deuterated solvents. If using a protic solvent like methanol, ensure it is anhydrous.

-